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Abstract: The precise quantification of insulin is paramount in metabolic disease research,

diabetes diagnostics, and the development of novel therapeutics. Conventional immunoassays

often lack the sensitivity required to detect minute concentrations of insulin, especially in

scenarios involving low sample volumes or early disease states. This application note details

an ultrasensitive ELISA method that leverages a powerful enzymatic signal amplification

system known as thio-NAD cycling. By coupling a standard sandwich ELISA with a robust

cycling reaction, this technique achieves a limit of detection orders of magnitude lower than

traditional methods, enabling the quantification of insulin down to the attomolar range. We

provide the scientific principles, a detailed step-by-step protocol, performance characteristics,

and expert insights for researchers seeking to implement this advanced analytical method.

Introduction: The Need for Ultrasensitive Biomarker
Detection
Insulin is a critical peptide hormone that regulates glucose homeostasis.[1] Its accurate

measurement is fundamental for understanding insulin secretion capacity, assessing insulin

resistance, and monitoring disease progression in diabetes mellitus.[1][2] While the enzyme-

linked immunosorbent assay (ELISA) is a cornerstone of protein quantification, standard

colorimetric or chemiluminescent substrates may not provide the necessary sensitivity for all
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applications.[3][4][5] The challenge intensifies when working with precious or volume-limited

samples, such as pediatric blood draws or micro-dialysates.

To overcome these limitations, various signal amplification strategies have been developed.[6]

This guide focuses on a highly effective approach that combines the specificity of a sandwich

ELISA with the exponential signal enhancement of thio-NAD enzymatic cycling.[7] This

combination allows for the detection of insulin at concentrations as low as 10⁻¹⁹ mol/assay,

requiring as little as 5 µL of serum.[1][2][7] This method provides a robust and accessible

platform for researchers to explore insulin biology with unprecedented detail.

Principle of the Assay: A Two-Stage Amplification
System
The power of this method lies in its two-stage design: the specific capture of the target protein

via ELISA, followed by a potent, self-repeating enzymatic reaction that generates a readily

detectable signal. The final signal accumulates in a quadratic fashion over time, which is the

key to its ultrasensitivity.[7][8]

Stage 1: Sandwich ELISA for Insulin Capture
The assay begins with a conventional sandwich ELISA format.

Capture: A primary monoclonal antibody specific to human insulin is immobilized onto the

surface of a 96-well microplate.

Binding: The sample containing insulin is added, and the insulin is captured by the

immobilized antibody.

Detection: A secondary antibody, also specific to insulin but targeting a different epitope, is

added. This antibody is conjugated to the enzyme Alkaline Phosphatase (ALP).

At this point, the amount of ALP localized in each well is directly proportional to the amount of

insulin captured.

Stage 2: Thio-NAD Enzymatic Cycling for Signal
Amplification

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://signicent.com/high_sensitive_immunoassay/
https://www.genscript.com/optimizing-sensitivity-in-antibody-based-immunoassays.html
https://www.marketsandmarkets.com/blog/HC/immunoassay-strategic-guide
https://www.scilit.com/publications/cf2e8fc3f1ca6c95cc2fd17a2981da09
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629663/
https://www.tandfonline.com/doi/full/10.2144/000114355
https://pubmed.ncbi.nlm.nih.gov/26651515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629663/
https://www.researchgate.net/figure/Scheme-of-an-ultrasensitive-ELISA-with-thio-NAD-cycling-Both-a-conventional-sandwich_fig1_355992383
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8065778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instead of adding a simple chromogenic substrate for ALP, a sophisticated enzymatic cycling

system is initiated.

Initiation: The ALP enzyme from the ELISA step hydrolyzes its substrate, 17β-methoxy-5β-

androstan-3α-ol 3-phosphate, to produce an androsterone derivative (a 3α-hydroxysteroid).

[1][7] This product serves as the trigger for the cycling reaction.

The Cycle: The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes a continuous

two-step cycle in the presence of two cofactors: thionicotinamide-adenine dinucleotide (thio-

NAD) and nicotinamide adenine dinucleotide (NADH).[7]

Step A: 3α-HSD oxidizes the 3α-hydroxysteroid to a 3-ketosteroid. In this reaction, thio-

NAD is reduced to thio-NADH.[1]

Step B: 3α-HSD immediately reduces the 3-ketosteroid back to the original 3α-

hydroxysteroid. In this reaction, NADH is oxidized to NAD+.[1][7]

Signal Accumulation: Because the 3α-hydroxysteroid is regenerated in each cycle, it can be

used repeatedly by 3α-HSD to generate thousands of molecules of thio-NADH.

Detection: Thio-NADH has a unique absorbance maximum around 400 nm, which allows it to

be measured directly at 405 nm using a standard microplate reader without any spectral

interference from the other cofactors (NAD+, NADH, thio-NAD).[1] The accumulation of thio-

NADH over time is measured kinetically.

The combination of the linear production of the cycle initiator by ALP and the subsequent

enzymatic cycling leads to a signal that amplifies in a quadratic-function-like manner, providing

a massive boost in sensitivity.[7][8]
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Stage 2: Thio-NAD Cycling
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Caption: The dual-stage mechanism of the ultrasensitive insulin ELISA.
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Performance Characteristics
This method demonstrates a significant improvement over conventional ELISAs. The

combination of a sandwich ELISA with thio-NAD cycling is at least two orders of magnitude

more sensitive than using a standard chromogenic substrate like p-NPP.[7]

Parameter Performance Source

Limit of Detection (LOD)
8.0 x 10⁻¹⁹ mol/assay (0.0047

pg/assay)
[7]

Alternative LOD 10⁻¹⁶ moles/assay [1][2]

Linear Range (Example)
0.1 - 1.0 pg/mL (for human

insulin)
[7]

Required Serum Volume As low as 5 µL [1][2]

Detection Method
Absorbance at 405 nm

(Kinetic)
[1]

Assay Time (Amplification) 60 minutes [1][7]

Detailed Experimental Protocol
This protocol is adapted from established methodologies published in peer-reviewed literature.

[1][7]

Materials and Reagents
Antibodies: High-affinity primary (capture) and secondary (detection) antibodies for human

insulin. The secondary antibody must be conjugated to high-purity Alkaline Phosphatase

(ALP).

Insulin Standard: WHO international standard insulin reference or equivalent.[1]

Enzymes & Substrates:

3α-Hydroxysteroid Dehydrogenase (3α-HSD)
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17β-methoxy-5β-androstan-3α-ol 3-phosphate (ALP substrate)

Thionicotinamide-adenine dinucleotide (thio-NAD)

Nicotinamide adenine dinucleotide, reduced form (NADH)

Buffers & Solutions:

Coating Buffer: 50 mM Sodium Carbonate (Na₂CO₃), pH 9.6

Wash Buffer: Tris-Buffered Saline (TBS) with 0.05% Tween 20

Blocking Buffer: e.g., 20% Blocking One-P (Nacalai Tesque) in TBS[1]

Assay/Dilution Buffer: TBS with 5% Blocking One-P

Cycling Reaction Buffer: 100 mM Tris-HCl, pH 9.0

Equipment:

96-well high-binding microplates

Microplate reader with kinetic reading capability at 405 nm and temperature control (37°C)

Standard laboratory pipettes, tubes, and reagent reservoirs

Reagent Preparation
Primary Antibody Coating Solution: Dilute the primary antibody to a final concentration of 20

µg/mL in Coating Buffer (pH 9.6).[1]

Insulin Standards & Samples: Prepare a serial dilution of the insulin standard in

Assay/Dilution Buffer to generate a standard curve (e.g., 0.1 to 1.0 pg/mL).[7] Dilute serum

samples 1:10 in the same buffer.[1]

Secondary Antibody Solution: Dilute the ALP-conjugated secondary antibody in

Assay/Dilution Buffer to the manufacturer's recommended or empirically optimized

concentration.
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Thio-NAD Cycling Solution (Prepare Fresh): In 100 mM Tris-HCl (pH 9.0), dissolve the

following components to the final concentrations listed below[1]:

NADH: 1.0 mM

Thio-NAD: 1.5 mM

17β-methoxy-5β-androstan-3α-ol 3-phosphate: 0.25 mM

3α-HSD: 5 U/mL

Step-by-Step Assay Procedure
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1. Coat Plate
- Add 50 µL Primary Ab

- Incubate 1h @ RT

2. Wash Plate
- 3x with Wash Buffer

3. Block
- Add Blocking Buffer

- Incubate 45 min @ RT

4. Wash Plate
- 3x with Wash Buffer

5. Add Samples/Standards
- Add 50 µL per well

- Incubate (e.g., overnight @ 4°C)

6. Wash Plate
- 9x with Wash Buffer

7. Add Secondary Ab
- Add 50 µL ALP-conjugated Ab

- Incubate (e.g., overnight @ 4°C)

8. Wash Plate
- 9x with Wash Buffer

9. Initiate Cycling & Read
- Add 50 µL Thio-NAD Cycling Solution

- Read Abs @ 405 nm every 5 min
 for 60 min @ 37°C

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the insulin assay.
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Plate Coating: Add 50 µL of the Primary Antibody Coating Solution to each well of a 96-well

microplate. Incubate for 1 hour at room temperature.[1]

First Wash: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 45 minutes at room

temperature to prevent non-specific binding.[1]

Second Wash: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.

Sample/Standard Incubation: Add 50 µL of prepared insulin standards, controls, or diluted

samples to the appropriate wells. Incubate overnight at 4°C.

Third Wash: Aspirate the samples/standards. Wash the plate thoroughly, typically 9 times

with Wash Buffer, to remove all unbound proteins.[1]

Secondary Antibody Incubation: Add 50 µL of the diluted ALP-conjugated secondary antibody

solution to each well. Incubate overnight at 4°C.[7]

Final Wash: Aspirate the secondary antibody solution. Wash the plate thoroughly (9 times

with Wash Buffer) to remove any unbound antibody-enzyme conjugate. This step is critical to

minimize background signal.[1]

Signal Amplification and Measurement:

Pre-warm the microplate reader to 37°C.

Add 50 µL of the freshly prepared Thio-NAD Cycling Solution to each well.[1]

Immediately place the plate in the reader and begin kinetic measurement of absorbance at

405 nm, taking a reading every 5 minutes for a total of 60 minutes.[1]

Data Analysis
Calculate Signal: For each well, determine the change in absorbance (ΔAbs) over a fixed

time interval (e.g., from 0 to 60 minutes). The rate of absorbance increase is proportional to

the insulin concentration.
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Generate Standard Curve: Plot the ΔAbs for the insulin standards against their known

concentrations. Use a suitable curve-fitting model (e.g., four-parameter logistic or linear

regression for the linear range) to generate a standard curve.[7]

Determine Sample Concentrations: Interpolate the ΔAbs values of the unknown samples

from the standard curve to determine their insulin concentrations. Remember to multiply the

final value by the initial sample dilution factor (e.g., 10).

Assay Validation: The Limit of Detection (LOD) can be estimated from the mean of the blank

signal plus 3 times its standard deviation.[1]

Troubleshooting and Expert Insights
High Background Signal: This is often due to insufficient washing, especially after the

secondary antibody step. Ensure wash steps are vigorous and complete. Alternatively, the

secondary antibody concentration may be too high and require further optimization.

Low Signal or Poor Sensitivity: Confirm the activity of the enzymes (ALP and 3α-HSD) and

the integrity of the cofactors (NADH, thio-NAD). The Thio-NAD Cycling Solution should

always be prepared fresh just before use. Also, verify the binding affinity of the chosen

antibodies.

Plate-to-Plate Variability: Ensure consistent incubation times and temperatures. Use a

multichannel pipette for the addition of the cycling solution to minimize timing differences

between wells.

Causality Behind Choices:

Why pH 9.0 for the cycling reaction? This pH is optimal for the activity of both Alkaline

Phosphatase and 3α-HSD, ensuring efficient initiation and cycling.[1]

Why a kinetic read? A kinetic measurement provides more robust data than a single

endpoint read. It allows visualization of the reaction progress and can help identify outliers

or issues with reaction kinetics. The quadratic signal accumulation is best captured over

time.[7]
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Why extensive washing? The extreme sensitivity of the assay means that even minuscule

amounts of non-specifically bound ALP-conjugate can generate a significant background

signal. Thorough washing is non-negotiable for achieving a low limit of detection.[1]

Conclusion
The thio-NAD cycling-based ELISA represents a significant advancement in immunoassay

technology. Its ability to achieve attomolar detection limits provides researchers and clinicians

with a powerful tool for the precise quantification of insulin and other low-abundance protein

biomarkers. By following the detailed protocol and understanding the underlying principles,

laboratories can successfully implement this ultrasensitive method to advance studies in

metabolic disease, endocrinology, and beyond, ultimately enabling new diagnostic and

therapeutic possibilities.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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